6,8-Dichloro-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazoline-7-carboxylic acid

Regioisomer differentiation Antiallergy activity Quinazoline carboxylic acid SAR

6,8-Dichloro-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazoline-7-carboxylic acid (CAS 50419-74-4) is a polyhalogenated 4(3H)-quinazolinone bearing a 2-trifluoromethyl group, chlorine atoms at both the 6- and 8-positions, and a free carboxylic acid at the 7-position of the fused benzene ring. The compound is commercially supplied as a research intermediate at certified purities of ≥95% with batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C10H3Cl2F3N2O3
Molecular Weight 327.04 g/mol
Cat. No. B12978431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloro-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazoline-7-carboxylic acid
Molecular FormulaC10H3Cl2F3N2O3
Molecular Weight327.04 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C(=C1Cl)C(=O)O)Cl)N=C(NC2=O)C(F)(F)F
InChIInChI=1S/C10H3Cl2F3N2O3/c11-3-1-2-6(5(12)4(3)8(19)20)16-9(10(13,14)15)17-7(2)18/h1H,(H,19,20)(H,16,17,18)
InChIKeyNYJKBJZXTXACMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dichloro-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazoline-7-carboxylic Acid: A Halogenated Quinazolinone Intermediate for Agrochemical and Pharmaceutical Derivatization


6,8-Dichloro-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazoline-7-carboxylic acid (CAS 50419-74-4) is a polyhalogenated 4(3H)-quinazolinone bearing a 2-trifluoromethyl group, chlorine atoms at both the 6- and 8-positions, and a free carboxylic acid at the 7-position of the fused benzene ring . The compound is commercially supplied as a research intermediate at certified purities of ≥95% with batch-specific QC documentation including NMR, HPLC, and GC . Its core scaffold—4-oxo-3,4-dihydroquinazoline—is a privileged structure in medicinal chemistry, serving as the pharmacophoric backbone for inhibitors of phosphodiesterases (PDE5, PDE9), kinases, and antiviral targets [1]. The specific combination of electron-withdrawing substituents (Cl, CF₃, COOH) confers distinct reactivity and physicochemical properties that differentiate it from unsubstituted or mono-substituted analogs in synthetic applications.

Substitution pattern 6,8-Dichloro & 2-trifluoromethyl on quinazolinone core
Derivatization handle 7-Carboxylic acid enables amide, ester, or decarboxylation chemistry
QC documentation Supplied with batch-specific NMR, HPLC, and GC; purity ≥95%
Research context Supports PDE5/kinase inhibitor SAR studies and herbicidal quinazolinone synthesis

Why In-Class Quinazoline-7-carboxylic Acids Cannot Substitute for 6,8-Dichloro-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazoline-7-carboxylic Acid


Generic substitution among quinazoline-7-carboxylic acid derivatives is unreliable because biological activity, chemical reactivity, and physicochemical properties are exquisitely sensitive to the number and position of halogen substituents and the nature of the 2-substituent. Literature SAR studies on quinazoline-based PDE5 inhibitors demonstrate that substitutions at both the 6- and 8-positions are required to achieve high potency and isozyme selectivity, with the 6,8-disubstituted pattern yielding substantially improved activity compared to mono-substituted or unsubstituted analogs [1]. Furthermore, a comparative study on quinazoline carboxylic acid regioisomers reported that the 8-carboxylic acid isomer was markedly more active than the corresponding 6- and 7-isomers in an antiallergy model, establishing that the position of the carboxylic acid group alone can dictate biological outcome [2]. Therefore, replacing this compound with the unsubstituted parent (4-oxo-3,4-dihydroquinazoline-7-carboxylic acid, CAS 202197-73-7) or the 8-carboxylic acid regioisomer (CAS 2378359-81-8) would ablate the 6,8-dichloro pattern critical for target engagement and alter the hydrogen-bonding geometry of the carboxylic acid, precluding meaningful comparative SAR generation and risking synthetic dead-ends.

Regioisomer mismatch 8-COOH regioisomer may shift activity profile relative to 7-COOH; class-level PCA model evidence indicates activity rank order not interchangeable, which can distort SAR interpretation.
Halogen pattern requirement Unsubstituted parent scaffold lacks the 6,8-dichloro motif; SAR studies show this disubstitution pattern is critical for PDE5 target engagement. Non-halogenated analogs may fail to reproduce inhibitory response.
Synthetic handle loss Decarboxylated analog cannot undergo amide/ester derivatization at position 7, restricting library diversification and probe synthesis.

Quantitative Differentiation Evidence: 6,8-Dichloro-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazoline-7-carboxylic Acid vs. Closest Analogs


Positional Isomer Specificity: 7-Carboxylic Acid vs. 8-Carboxylic Acid Regioisomer Activity

Although direct comparative biological data for 6,8-Dichloro-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazoline-7-carboxylic acid against its 8-carboxylic acid regioisomer are not published, class-level evidence from a closely related pyridoquinazoline series provides a quantitative precedent for the functional consequence of carboxylic acid positional isomerism. In that series, the 8-carboxylic acid isomer exhibited superior antiallergy activity compared to both the 6- and 7-carboxylic acid isomers in a rat passive cutaneous anaphylaxis (PCA) model [1]. This finding confirms that the 7-COOH vs. 8-COOH position is not interchangeable; a procurement decision to purchase the 8-carboxylic acid analog (CAS 2378359-81-8) in lieu of the 7-carboxylic acid target compound would generate a distinct SAR data point and potentially mislead structure-activity relationship interpretation in PDE or antiviral programs where the 7-position is a known hydrogen-bond anchor point [2].

Regioisomer Activity
Class-level
7-COOH isomer: less active vs 8-COOH isomer: most active (antiallergy PCA model)
Positional isomer activity not interchangeable; 7-COOH anchor geometry distinct.
Class-level pyridoquinazoline evidence; not specific to target scaffold.
Regioisomer differentiation Antiallergy activity Quinazoline carboxylic acid SAR

6,8-Dichloro Substitution as a Critical Requirement for PDE5 Inhibitory Potency in Quinazoline Scaffolds

Published SAR studies on quinazoline PDE5 inhibitors demonstrate that dual substitution at the 6- and 8-positions is essential for achieving nanomolar inhibitory potency and high selectivity over PDE6 and PDE11 isozymes. Compounds bearing only 6-mono-substitution or lacking substitution at both positions showed markedly inferior PDE5 inhibition [1]. The target compound, possessing chlorine atoms at both the 6- and 8-positions, carries the optimal substitution pattern identified by these studies. In contrast, the unsubstituted parent scaffold 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS 202197-73-7) lacks halogenation at both positions and would not be expected to engage PDE5 with comparable potency [1]. Although no IC50 value is available for the specific target compound, the SAR precedent from the quinazoline PDE5 inhibitor series predicts that the 6,8-dichloro motif is a key driver of target affinity [1].

PDE5 Potency SAR
Class-level
6,8-Dichloro pattern: predicted nanomolar PDE5 inhibition vs Unsubstituted parent: predicted weak/no inhibition
Halogen substitution at 6,8-positions critical for target engagement.
SAR trend from quinazoline PDE5 inhibitor literature; no direct IC50 for this compound.
PDE5 inhibition Quinazoline SAR Isozyme selectivity

Documented Use as a Key Intermediate in Herbicidal Quinazolinone Synthesis: Patent US3840540A

US Patent 3840540A (assigned to du Pont) explicitly describes 2-trifluoromethyl-6,8-dichloro-7-carboxy-4(3H)-quinazolinone—which is the identical chemical entity to the target compound—as a critical intermediate for preparing 2-trifluoromethyl-6,8-dichloro-4(3H)-quinazolinone herbicides via decarboxylation or derivatization to carboxamide analogs (Example 15) [1]. The patent reports synthetic yields: the decarboxylated product was obtained via thionyl chloride treatment followed by ethylamine to yield 2-trifluoromethyl-6,8-dichloro-7-(N-ethylcarbamyl)-4(3H)-quinazolinone (910 mg, m.p. 370–371 °C). The preferred herbicidal compounds in this patent—2-trifluoromethyl-6,8-dichloro-4(3H)-quinazolinone and its salts—are directly accessible from the 7-carboxy precursor [1]. The 7-carboxylic acid functionality is indispensable for this synthetic route; the decarboxylated analog lacks the handle for further derivatization.

Synthetic Utility
Head-to-head
7-COOH precursor: enables carboxamide derivatization (910 mg isolated yield, patent example) vs Decarboxylated analog: terminal herbicide; no further 7-position derivatization possible
7-Carboxylic acid indispensable for agrochemical library synthesis.
US Patent 3840540A; Example 15 procedure.
Herbicide intermediate Agrochemical synthesis Quinazolinone derivatization

Certified Purity and Batch QC Documentation vs. Uncharacterized Alternative Sources

The compound is available from established vendors with certified minimum purity of 95% (Bidepharm, Cat. BD250232) and NLT 98% (MolCore, Cat. MC780820), with batch-specific QC documentation including NMR, HPLC, and GC provided upon request . This documented purity and analytical traceability are not universally available from alternative suppliers of structurally similar quinazoline intermediates. The unsubstituted parent scaffold (CAS 202197-73-7) is available at comparable purity (95–98%) from multiple vendors , but lacks the key 6,8-dichloro and 2-CF₃ substituents. The 8-carboxylic acid regioisomer (CAS 2378359-81-8) has a molecular weight of 258.15 g/mol vs. 327.04 g/mol for the target compound, reflecting the absence of the two chlorine atoms , making the target compound the only commercially characterized building block combining all three critical substituents (6-Cl, 8-Cl, 2-CF₃, 7-COOH).

Purity & QC
Data to verify
Purity ≥95% (Bidepharm), NLT 98% (MolCore)
Batch QC: NMR, HPLC, GC available
Only building block combining 6-Cl, 8-Cl, 2-CF₃, 7-COOH with documented QC
Well-characterized starting material supports reproducible SAR.
Vendor specifications as of 2024-2025; request batch-specific COA.
Chemical procurement Quality control Batch reproducibility

Crystal Structure of a 7-Carboxylic Acid Quinazoline Analog Bound to PDE5A Provides a Structural Rationale for 7-COOH Procurement

A high-resolution (2.46 Å) X-ray crystal structure of the human PDE5A catalytic domain in complex with 2-(3-chlorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (PDB ID: 8XWW) has been deposited in the RCSB Protein Data Bank [1]. This co-crystal structure confirms that the 7-carboxylic acid group of a 4-oxo-3,4-dihydroquinazoline scaffold makes specific hydrogen-bond interactions within the PDE5A active site. The target compound shares this critical 7-COOH anchor point, enabling structure-based drug design efforts that would not be possible with the 8-carboxylic acid regioisomer or the decarboxylated analog [1]. The 2-trifluoromethyl group in the target compound could be exploited to probe the 2-position binding pocket via fluorine-specific interactions, an advantage over the 2-(3-chlorobenzyl) analog in the deposited structure.

Co-crystal Structure
Class-level
PDB 8XWW: PDE5A + 7-COOH quinazoline analog (2.46 Å)
Validates 7-COOH as hydrogen-bond anchor in PDE5A active site.
Structure with 2-(3-chlorobenzyl) analog; 2-CF₃ analog may differ.
Structural biology PDE5A co-crystal Ligand design

Trifluoromethyl Group at the 2-Position: Electronic and Metabolic Differentiation from Non-Fluorinated Analogs

The 2-trifluoromethyl substituent distinguishes this compound from 2-methyl, 2-phenyl, or 2-unsubstituted quinazoline-7-carboxylic acid analogs. A statistical analysis of the trifluoromethyl group's effect on bioactivity across medicinal chemistry programs demonstrated that CF₃ substitution consistently increases metabolic stability, enhances lipophilicity (calculated logP increase of approximately 0.5–1.0 log units vs. CH₃), and can improve target binding affinity through favorable hydrophobic and electrostatic interactions [1]. In the context of quinazoline-based antiviral programs against cytomegalovirus, trifluoromethyl-substituted dihydroquinazolines have shown promising activity profiles [2]. The target compound, with its 2-CF₃ group, would be expected to exhibit prolonged metabolic half-life and altered tissue distribution compared to a hypothetical 2-methyl analog, although no direct comparative PK data exist for this specific compound pair.

CF₃ Effect
Class-level
2-CF₃ increases logP by ~0.5–1.0 vs. CH₃; enhanced metabolic stability predicted
Trifluoromethyl modulation may improve membrane permeability and half-life.
Statistical meta-analysis; compound-specific PK data not available.
Trifluoromethyl SAR Metabolic stability Lipophilicity

Recommended Application Scenarios for 6,8-Dichloro-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazoline-7-carboxylic Acid Based on Evidence


PDE5 or PDE9 Inhibitor Lead Optimization: SAR Exploration at the 7-Carboxylic Acid Anchor Point

This compound is the preferred intermediate for medicinal chemistry teams developing quinazoline-based PDE5 or PDE9 inhibitors for pulmonary arterial hypertension or dysuria, respectively. The crystal structure of the PDE5A catalytic domain complexed with a 7-carboxylic acid quinazoline analog (PDB 8XWW) provides a validated binding mode [1]. The 7-COOH group serves as a hydrogen-bond anchor, and the 6,8-dichloro pattern aligns with published SAR requirements for nanomolar PDE5 potency and isozyme selectivity [2]. The 2-trifluoromethyl group provides a metabolic stability advantage over non-fluorinated 2-substituents [3]. Derivatization at the 7-carboxylic acid position (amide, ester, or decarboxylation) enables systematic SAR exploration while maintaining the core pharmacophore.

Agrochemical Intermediate: Synthesis of Trifluoromethyl Quinazolinone Herbicides Following the du Pont Patent Route

Agrochemical researchers developing novel herbicides based on the 2-trifluoromethyl-4(3H)-quinazolinone scaffold should select this compound as their key intermediate. US Patent 3840540A demonstrates its direct conversion to 2-trifluoromethyl-6,8-dichloro-4(3H)-quinazolinone, a preferred herbicide effective against broadleaf weeds including Wild Morning Glory [4]. The 7-carboxylic acid functionality enables further derivatization to carboxamide analogs (Ex. 15, 910 mg yield) and salt forms for pre- and post-emergent application at dosage levels of 0.25–10 lbs/acre [4]. The compound's documented synthetic accessibility and precedent for scale-up make it suitable for agrochemical lead generation programs.

Structure-Guided Fragment Elaboration: 7-Carboxylic Acid as a Synthetic Handle for Parallel Library Synthesis

Drug discovery groups employing structure-based design for quinazoline targets should procure this intermediate for library synthesis. The 7-COOH group permits amide coupling or esterification reactions to generate diverse analog libraries, while the 6,8-dichloro and 2-CF₃ substituents remain fixed as stereoelectronic anchors. This systematic approach is supported by the known requirement for 6- and 8-substitution in PDE5 inhibitor SAR [2] and by the co-crystal evidence confirming 7-COOH engagement with the target [1]. The compound's availability at ≥95% purity with batch QC documentation ensures library members can be produced with defined purity benchmarks.

Antiviral Probe Synthesis: Dihydroquinazoline Core for Cytomegalovirus Target Exploration

The dihydroquinazoline scaffold is a validated antiviral pharmacophore, with multiple patents from Bayer/AiCuris describing substituted dihydroquinazolines as potent anti-cytomegalovirus agents [5]. While the target compound is not itself the active antiviral, its 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid core—bearing an electron-withdrawing 2-CF₃ and 6,8-dichloro pattern—is an ideal precursor for synthesizing 3-substituted dihydroquinazoline analogs of the type exemplified in the antiviral patent literature [5]. The 7-COOH group provides a convenient vector for introducing diverse substituents at a position distinct from the N3 modifications that drive antiviral potency.

Application
Selection Property
Validation Focus
PDE5/PDE9 inhibitor SAR studies
7-COOH anchor validated by PDB 8XWW co-crystal
PDE5 isozyme selectivity and potency assays
Herbicide synthesis (du Pont route)
7-COOH enables carboxamide derivatization
Broadleaf weed control screening
Fragment library synthesis
Fixed 6,8-Cl/2-CF₃ core with versatile 7-COOH amide coupling
Library purity and target engagement validation
Antiviral probe synthesis (CMV)
4-Oxo-dihydroquinazoline scaffold with electron-withdrawing groups
Anti-cytomegalovirus activity testing
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